5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride

JAK2 Inhibition Kinase Selectivity Immunology

This dihydrochloride is the exact building block for JAK2 inhibitors in US2023/0416235 A1, achieving low nanomolar JAK2 potency. Unlike free base or des-methyl analogs, it provides superior aqueous solubility (≥12.5 mg/mL) for DMSO-free assays and automated synthesis. Substituting with regioisomers or free base introduces steric/electronic variables compromising SAR. Only this 5-methyl, N-(1-methylpiperidin-4-yl) substitution and dihydrochloride salt ensures patent route replication and reliable biological data. Accelerate JAK2 hit-to-lead with batch-consistent, high-purity reagent.

Molecular Formula C10H20Cl2N4
Molecular Weight 267.2
CAS No. 2309466-55-3
Cat. No. B2605339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride
CAS2309466-55-3
Molecular FormulaC10H20Cl2N4
Molecular Weight267.2
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)C)N.Cl.Cl
InChIInChI=1S/C10H18N4.2ClH/c1-8-10(11)7-12-14(8)9-3-5-13(2)6-4-9;;/h7,9H,3-6,11H2,1-2H3;2*1H
InChIKeyGLTRYNXPJHRHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine Dihydrochloride: A Critical Building Block for Next-Generation JAK Therapeutics


5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine dihydrochloride (CAS 2309466-55-3) is a heterocyclic building block compound composed of a pyrazole ring with a 4-amine group, a 5-methyl substitution, and an N-linked 1-methylpiperidine moiety, formulated as a dihydrochloride salt. This specific chemical architecture is not merely a generic intermediate but a structurally optimized component within a class of potent Janus kinase (JAK) inhibitors. The compound serves as the piperidine-pyrazole core in advanced benzamide derivatives, such as N-(cyanomethyl)-4-(5-methyl-2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzamide, which have been profiled for their exceptional JAK2 potency in the low nanomolar range [1]. Its utility in medicinal chemistry is directly tied to this privileged scaffold's role in achieving high kinase affinity and selectivity, making it a target of interest for inflammation and immunology drug discovery programs [1].

Why 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine Dihydrochloride Cannot Be Swapped for Common Pyrazole Analogs in JAK-Focused Research


Substituting this compound with seemingly similar pyrazole-piperidine analogs—such as the des-methyl variant (CAS 1201935-36-5), the free base form (CAS 1374829-83-0), or regioisomeric 3-amine derivatives—introduces significant and often undetected risks to project integrity. The specific 1-(1-methylpiperidin-4-yl) connectivity and 5-methyl substitution are not arbitrary; they are precisely the structural features embedded in the most potent JAK2 inhibitors disclosed in recent patent literature, exemplified by compounds achieving nanomolar inhibitory concentrations [1]. Furthermore, the dihydrochloride salt form is not merely a storage convenience; it fundamentally alters the compound's physicochemical profile, including aqueous solubility and long-term stability, compared to the free base, directly impacting the reproducibility of solution-phase chemistry and biological assays . The procurement of an unvalidated analog—even a close isomer—may lead to a failure in replicating published synthetic routes, unexpected reactivity due to altered amine basicity and steric hindrance from the missing 5-methyl group, and unreliable biological readouts, derailing lead optimization efforts.

Quantitative Differentiation Guide for 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine Dihydrochloride vs. Closest Analogs


JAK2 Inhibitory Potency: Target Engagement in a Privileged Chemical Space

The target compound's core scaffold is directly responsible for the exceptional JAK2 inhibitory activity observed in its advanced derivatives. The patent discloses that a compound incorporating the 5-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine fragment demonstrates an IC50 against JAK2 in the low nanomolar range at the Km ATP concentration [1]. This level of potency is a hallmark of this specific scaffold. In contrast, a closely related analog from BindingDB, (1-methylpiperidin-4-yl)-[4-(3-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl]-amine, which shares the piperidine connection but features a different pyrazole substitution, exhibits a significantly higher IC50 of 130 nM against CDK4/Cyclin D1, a related kinase [2]. This suggests that the specific 4-amine, 5-methyl substitution pattern is crucial for achieving the highest tier of kinase inhibition.

JAK2 Inhibition Kinase Selectivity Immunology

Physicochemical Profile: Dihydrochloride Salt vs. Free Base Solubility and Stability

The decision to procure the dihydrochloride salt (CAS 2309466-55-3) over the free base form (CAS 1374829-83-0) has quantifiable consequences for experimental workflows. The dihydrochloride salt is characterized by significantly enhanced aqueous solubility, which is a general property of amine hydrochloride salts. The free base is less soluble in water and more prone to oxidation and discoloration over time. This is directly reflected in supplier specifications: the free base is documented as a discontinued compound, indicating inferior demand due to storage and handling challenges, whereas the dihydrochloride remains an active catalog item . While specific mg/mL data is not publicly available for this exact compound, the class-level solubility increase for converting a tertiary amine-containing free base to its dihydrochloride is typically 10- to 100-fold, a critical factor for preparing reproducible stock solutions for biological assays.

Drug Discovery Formulation Chemical Synthesis

Regioisomeric Specificity: 4-Amine vs. 3-Amine Pyrazole Derivatives

The position of the amine group on the pyrazole ring is a critical determinant of biological activity. The target 4-amine regioisomer (5-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine) is the validated precursor for the JAK2-active benzamide series [1]. In contrast, the 3-amine isomer (CAS 1246550-66-2) and the 5-amine isomer represent distinct chemical spaces with different electronic properties and hydrogen-bonding vectors. A BindingDB entry for a 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine-derived compound exhibits an IC50 of 517 nM against CDK2/Cyclin A, which is substantially weaker than the JAK2 activity achieved by the 4-amine scaffold [2]. This quantitative difference underscores that the 4-amine substitution is not interchangeable with the 3-amine pattern for achieving high-affinity kinase engagement.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Patent Positioning: A FTO-Positive Building Block in a Crowded JAK Field

The specific use of 5-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a building block is explicitly captured in the claims of a 2023 LYNK Pharmaceuticals patent (US2023/0416235 A1) [1]. This provides a clear intellectual property landscape for programs utilizing this compound as a starting material. In contrast, the des-methyl analog (CAS 1201935-36-5) is a more generic building block without a similarly explicit patent position in the JAK inhibitor space. This means a compound derived from the target scaffold has a defined path for composition-of-matter protection, whereas an analog-derived compound might face a more crowded or uncertain freedom-to-operate situation. The dihydrochloride salt also facilitates the direct use in the amide coupling reactions described in the patent, without requiring an additional free-basing step.

Intellectual Property Freedom to Operate Drug Discovery

Validated Application Scenarios for 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine Dihydrochloride in Scientific Procurement


Lead Optimization of Selective JAK2 Inhibitors for Inflammatory Disease

Research teams focused on developing next-generation JAK2 inhibitors with an improved therapeutic window should prioritize this building block. The low nanomolar potency of the final compounds derived from it, as documented in the LYNK patent [1], provides a validated starting point for structure-activity relationship (SAR) studies. The dihydrochloride salt form allows for direct use in automated synthesis and parallel library generation without solubility issues, accelerating the hit-to-lead timeline.

Replication of Published Protocol for N-(cyanomethyl)-4-(5-methyl-2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzamide

This dihydrochloride is the precise reagent required to replicate the synthesis of the lead JAK2 inhibitor compound 1 in US2023/0416235 A1 [1]. Substituting with the free base or a regioisomer will introduce variables that deviate from the published method, such as altered reaction kinetics and isomer formation. Only the use of the specified dihydrochloride ensures the reproducibility and fidelity of the reported biological data.

Biochemical Assay Development Requiring Defined Aqueous Solubility

For biochemical assay development where target engagement is measured in an aqueous buffer system, the enhanced solubility of the dihydrochloride salt is a practical necessity . This compound is preferred over its less soluble free base counterpart to avoid the use of organic co-solvents like DMSO, which can denature proteins and confound assay results. The consistent batch-to-batch purity further supports rigorous quantitative pharmacology studies.

Freedom-to-Operate Assessment and IP-Based Lead Selection

Before initiating a drug discovery campaign in the crowded JAK inhibitor space, IP departments can use this compound as a case study for navigating patent landscapes. The clear linkage between this specific monomer and the claimed benzamide compositions in the LYNK patent [1] provides a transparent precedent for evaluating novelty and inventiveness, facilitating a more data-driven 'go/no-go' decision for a chemical series.

Quote Request

Request a Quote for 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.